molecular formula C13H11N3O2 B2799955 6-(isoindoline-2-carbonyl)pyridazin-3(2H)-one CAS No. 1919367-44-4

6-(isoindoline-2-carbonyl)pyridazin-3(2H)-one

Cat. No. B2799955
CAS RN: 1919367-44-4
M. Wt: 241.25
InChI Key: LLKKFVYIUOVRMY-UHFFFAOYSA-N
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Description

6-(isoindoline-2-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. In

Scientific Research Applications

Catalytic Activity

The mononuclear Mn(6'Me(2)indH)(H(2)O)(2)(CH(3)CN)(2) complex, incorporating an isoindoline structure similar to 6-(isoindoline-2-carbonyl)pyridazin-3(2H)-one, has demonstrated catalytic activity in the oxidation reactions of 3,5-di-tert-butylcatechol and o-aminophenol. This complex effectively facilitates the transformation of these substrates into their oxidized forms, showcasing the potential of isoindoline-containing compounds in catalysis and synthetic chemistry applications (Kaizer et al., 2008).

Synthetic Scaffold

Pyridazinone derivatives, particularly those with substitutions at specific positions on the ring, serve as versatile scaffolds in organic synthesis. For instance, 4,5,6-trifluoropyridazin-3(2H)-one has been employed as a foundational structure for creating a variety of disubstituted and ring-fused pyridazinone systems through nucleophilic aromatic substitution reactions. This approach underscores the adaptability of pyridazinone compounds in the development of complex organic molecules, potentially including those with pharmacological activities (Pattison et al., 2009).

Fluorescent Properties

Novel pyrrolopyridazine derivatives, which include structures related to 6-(isoindoline-2-carbonyl)pyridazin-3(2H)-one, have been synthesized and characterized for their luminescent properties. These compounds exhibit strong fluorescence, which can be tuned by substituting different groups at various positions on the heterocyclic framework. Such properties make them promising candidates for applications in materials science, particularly in the development of luminescent materials for optical devices and sensors (Mitsumori et al., 2003).

Coordination Chemistry

Isoindoline-based ligands have been explored in coordination chemistry, forming complexes with metals such as Cd(II), Zn(II), and Pd(II). The steric and electronic properties of these ligands influence the coordination modes, geometries, and reactivities of the resulting metal complexes. This research area has implications for the design of new catalysts, materials, and potentially therapeutic agents (Dietrich et al., 2005).

properties

IUPAC Name

3-(1,3-dihydroisoindole-2-carbonyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-6-5-11(14-15-12)13(18)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKKFVYIUOVRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(isoindoline-2-carbonyl)pyridazin-3(2H)-one

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